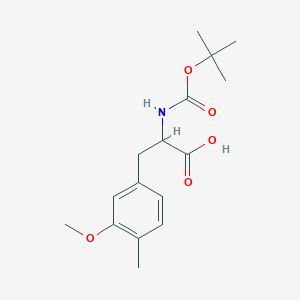

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

Overview

Description

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a 3-methoxy-4-methylphenyl substituent on the β-carbon of the propanoic acid backbone. The Boc group serves as a temporary protecting moiety for amines during peptide synthesis, enabling selective deprotection under mild acidic conditions . This compound is primarily utilized as an intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules, as evidenced by its structural analogs in anticancer research .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid, commonly referred to as Boc-Tyr(Me)-OMe, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and its effects on cytokine release.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : 1259981-66-2

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

Biological Activity Overview

Recent studies have highlighted the compound's potential in modulating immune responses and exhibiting anti-inflammatory effects. The following sections summarize key findings from various research articles.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives similar to Boc-Tyr(Me)-OMe on peripheral blood mononuclear cells (PBMCs). The results indicated that compounds with similar structures significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA).

Table 1: Cytokine Release Inhibition by Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Increase (%) |

|---|---|---|---|---|

| Boc-Tyr(Me)-OMe | 44 - 60 | Minimal | 44 - 79 | Variable |

| Ibuprofen | 96.01 | Additive | Not applicable | Not applicable |

The study found that at a concentration of 100 µg/mL, Boc-Tyr(Me)-OMe exhibited low toxicity with cell viability remaining above 94% compared to control cultures. The strongest inhibition of TNF-α was observed at medium doses.

Cytotoxicity and Antiproliferative Effects

In another investigation, the antiproliferative activity of Boc-Tyr(Me)-OMe was assessed against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer and melanoma cell lines.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A375 (Melanoma) | 30 |

| HeLa (Cervical) | >50 |

The compound demonstrated significant cytotoxicity against MCF-7 and A375 cells while showing less effect on HeLa cells, suggesting selective activity.

The biological activity of Boc-Tyr(Me)-OMe is believed to involve modulation of signaling pathways related to inflammation and cell proliferation. It appears to inhibit the NF-kB pathway, which is crucial for the expression of various pro-inflammatory cytokines.

Case Studies

- Study on PBMCs : A detailed examination showed that Boc-Tyr(Me)-OMe could effectively reduce TNF-α levels in PBMC cultures stimulated with LPS, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : Research involving different cancer cell lines demonstrated that Boc-Tyr(Me)-OMe could inhibit cell growth via induction of apoptosis, emphasizing its therapeutic potential in oncology.

Scientific Research Applications

Synthesis of Peptides and Proteins

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality during peptide synthesis. This allows for selective reactions at other functional groups without affecting the amino group, facilitating the formation of complex peptide structures.

Case Study: Peptide Synthesis

A study demonstrated that Boc-protected amino acids, including this compound, were successfully utilized in solid-phase peptide synthesis. The process involved coupling Boc-amino acids with activated carboxylic acids, leading to high yields of desired peptides with minimal side reactions .

Drug Development

The compound has shown potential as a precursor in the development of novel pharmaceuticals, particularly those targeting central nervous system (CNS) disorders. Its derivatives have been investigated for their ability to cross the blood-brain barrier (BBB), which is crucial for CNS drug efficacy.

Case Study: CNS Therapeutics

Research indicated that derivatives of this compound exhibited promising blood-brain barrier permeability. The study highlighted that modifications to the structure could enhance lipophilicity and BBB penetration, making them suitable candidates for treating conditions like epilepsy and neuropathic pain .

Inhibitors of Biological Targets

This compound has also been explored as an inhibitor for various biological targets, including neurotransmitter transporters and enzymes involved in metabolic pathways. The ability to modify its structure allows researchers to create analogs that can selectively inhibit specific biological interactions.

Case Study: GABA Transporter Inhibition

In a recent study, modified versions of this compound were synthesized and tested as inhibitors of the GABA transporter. These compounds demonstrated effective blockade of GABA uptake, which is believed to have therapeutic implications for managing epileptic seizures and other neurological disorders .

Structure-Activity Relationship Studies

The compound serves as an essential tool in structure-activity relationship (SAR) studies, allowing researchers to understand how different modifications affect biological activity. By systematically altering functional groups on the molecule, scientists can identify key features that enhance or diminish activity against specific targets.

Case Study: SAR Analysis

A comprehensive SAR analysis involving this compound revealed critical insights into how substituents on the aromatic ring influenced binding affinity and selectivity towards target proteins. This information is vital for guiding further drug design efforts .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group, a common protecting agent for amines, undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) or basic conditions (e.g., NaOH). For example, in related Boc-protected amino acids like Boc-Tyr(Me)-OMe , acidic deprotection typically liberates the amine group while preserving other functionalities.

Reaction Example :

-

Reagents : TFA (trifluoroacetic acid) in dichloromethane.

-

Outcome : Removal of the Boc group to yield the free amine.

Amide Bond Formation

The carboxylic acid moiety in the compound can participate in amide bond formation via coupling reactions. Similar compounds like (R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergo coupling with reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form amides.

Reaction Example :

-

Reagents : EDC, DMAP, dichloromethane.

-

Outcome : Amide bond formation with amines (e.g., benzylamine) .

Esterification

The carboxylic acid group may react with alcohols to form esters. For instance, Boc-Tyr(Me)-OMe exists as a methyl ester, indicating esterification compatibility.

Reaction Example :

-

Reagents : Alcohol (e.g., methanol), acid catalyst (e.g., H₂SO₄).

-

Outcome : Conversion to ester derivatives.

Substitution on the Phenyl Ring

The 3-methoxy-4-methylphenyl substituent could undergo reactions targeting the methoxy or methyl groups. While no direct examples were found, methoxy groups in related compounds (e.g., Boc-Tyr(Me)-OH ) are generally stable but may undergo demethylation under harsh conditions (e.g., BBr₃).

Chiral Resolution

The presence of a stereocenter (if present) may require resolution methods. For example, (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is resolved using chiral chromatography or enzymatic methods.

Data Table: Reaction Conditions for Related Compounds

Research Findings

-

Coupling Reactions : The Boc-protected amino acid derivative may act as a building block in peptide synthesis. For example, (R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes coupling with reagents like EDC and DMAP to form amides, demonstrating its utility in medicinal chemistry.

-

Protecting Group Stability : The Boc group in related compounds (e.g., Boc-Tyr(Me)-OH ) is stable under standard reaction conditions but labile under acidic or basic environments.

-

Functional Group Reactivity : The phenyl ring’s methoxy group in related compounds (e.g., Boc-Tyr(Me)-OMe ) is inert to common organic transformations, preserving the structural integrity during reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid, and what key reaction conditions should be optimized?

- Answer: The compound is synthesized via Boc-protection of the amino group followed by coupling reactions. A typical route involves starting from a Boc-protected amino acid derivative (e.g., (S)- or (R)-configured precursors) and introducing the aryl moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key conditions include anhydrous solvents (DMF, CH₂Cl₂), Pd-based catalysts for coupling, and temperature control (0–25°C). Purification employs silica gel chromatography (e.g., petroleum ether/EtOAc gradients) or preparative HPLC. For example, a 61.6% yield was achieved using TBDMS-Cl for hydroxyl protection .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Answer: ¹H NMR is critical for verifying stereochemistry and substitution patterns (e.g., tert-butyl protons at δ 1.39 ppm, methoxy groups at δ 3.75 ppm). LCMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 365.2) and purity (>95%). High-resolution mass spectrometry (HRMS) or IR spectroscopy may supplement analysis for functional groups like the Boc carbonyl (∼1700 cm⁻¹) .

Q. What are the primary storage and handling precautions for this compound given its stability profile?

- Answer: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Avoid moisture, heat (>40°C), and strong acids/bases. Safety protocols include PPE (gloves, goggles) and adherence to guidelines like P403 (ventilated storage) and P210 (avoid ignition sources) due to flammability risks .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies using this compound as a precursor for anticancer agents?

- Answer: Modify the aryl substituents (e.g., methoxy, methyl) to assess steric/electronic effects on bioactivity. Boc deprotection (e.g., TFA) exposes the amino group for further functionalization. In vitro cytotoxicity assays (MTT, apoptosis assays) and kinase inhibition profiling (e.g., EGFR) validate activity. Derivatives with 4-iodophenyl groups showed IC₅₀ values <10 µM in cancer cell lines, highlighting the role of halogen substitution .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives of this compound?

- Answer: Racemization risks arise during Boc deprotection or acidic/basic conditions. Use mild deprotection (TFA in DCM at 0°C) and low-temperature reactions. Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution ensures enantiopurity. For example, (S)-configured analogs retained >98% enantiomeric excess when synthesized under rigorously controlled conditions .

Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?

- Answer: Discrepancies may stem from assay variability (cell line passage number, serum concentration) or impurities. Standardize protocols (e.g., identical cell lines, ATP concentrations in kinase assays) and validate purity via HPLC. Cross-check activity with orthogonal methods (e.g., Western blot for target inhibition). For instance, inconsistent IC₅₀ values for kinase inhibitors were resolved by confirming compound integrity post-synthesis .

Q. Methodological Considerations

- Synthetic Optimization: Optimize coupling reagents (e.g., DCC/DMAP for amide bonds) and reaction times to improve yields .

- Data Validation: Use triplicate experiments and statistical analysis (e.g., ANOVA) to ensure reproducibility in biological assays .

- Safety Protocols: Follow GHS guidelines (e.g., H315 for skin irritation) and dispose of waste via approved chemical channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural analogs and their distinguishing characteristics:

Physicochemical Properties

- Solubility : The thiophene-containing analog () may exhibit lower aqueous solubility due to the hydrophobic sulfur atom, whereas the methoxy group in the target compound enhances polarity .

Properties

IUPAC Name |

3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-10-6-7-11(9-13(10)21-5)8-12(14(18)19)17-15(20)22-16(2,3)4/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAWLRSBLXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.